Structural Elucidation of 3,5-Dibromofuran-2-carboxylic Acid: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts
Structural Elucidation of 3,5-Dibromofuran-2-carboxylic Acid: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts
As drug development and materials science increasingly rely on highly functionalized heteroaromatic building blocks, the accurate structural elucidation of poly-substituted furans becomes paramount. 3,5-Dibromofuran-2-carboxylic acid is a prime example of a densely functionalized scaffold where competing electronic effects—inductive withdrawal, mesomeric resonance, and spin-orbit coupling—dictate the nuclear magnetic resonance (NMR) chemical shifts.
This whitepaper provides an in-depth, causality-driven analysis of the 1 H and 13 C NMR spectra for 3,5-dibromofuran-2-carboxylic acid. By synthesizing empirical baseline data from mono-halogenated analogs with predictive additive rules, this guide equips researchers with a robust framework for spectral assignment and experimental validation.
The Causality of Chemical Shifts in Halogenated Furans
To accurately assign the NMR spectra of 3,5-dibromofuran-2-carboxylic acid, one must first understand the competing electronic forces at play within the furan ring. The furan core is an electron-rich heteroaromatic system where the oxygen atom donates a lone pair into the π -system. However, the introduction of a carboxylic acid and two bromine atoms fundamentally alters the electron density distribution.
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The Carboxylic Acid (-COOH) Effect: Positioned at C-2, the carboxyl group exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects. This universally deshields the ring system, pulling electron density away from the conjugated π -cloud and shifting both proton and carbon resonances downfield.
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The Bromine Heavy Atom Effect: While bromine is electronegative and exerts a deshielding inductive effect on adjacent (ortho and meta) positions, its effect on the ipso carbon (the carbon it is directly attached to) is counterintuitive. Due to the large electron cloud of the bromine atom, it induces a phenomenon known as the heavy atom effect (specifically, relativistic spin-orbit coupling). This dramatically increases the diamagnetic shielding tensor at the ipso carbon, resulting in a profound upfield shift in the 13 C NMR spectrum [1].
Electronic and heavy-atom effects dictating NMR shifts in the substituted furan.
1 H NMR Spectral Analysis
In the 1 H NMR spectrum of 3,5-dibromofuran-2-carboxylic acid (acquired in DMSO- d6 ), the molecular symmetry and substitution pattern simplify the spectrum to only two expected signals: the acidic proton of the carboxyl group and the solitary aromatic proton at C-4.
By examining the empirical data for the mono-brominated precursor, 5-bromofuran-2-carboxylic acid, the H-4 proton resonates at δ 6.81 ppm [1][2]. The addition of a second bromine atom at the C-3 position introduces an ortho-inductive deshielding effect. Consequently, the H-4 signal is pushed further downfield. Because there are no adjacent protons, H-4 will appear as a sharp singlet, barring any negligible long-range ( 4J ) coupling.
Table 1: Predicted 1 H NMR Chemical Shifts (DMSO- d6 , 400 MHz)
| Proton | Predicted Shift ( δ , ppm) | Multiplicity | Integration | Causality / Assignment |
| H-4 | 7.10 | Singlet (s) | 1H | Deshielded by the combined -I effects of the C3 and C5 bromines, and the -M effect of the C2 carboxyl group. |
| -COOH | 13.50 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton; broadens due to chemical exchange; disappears upon D 2 O shake. |
13 C NMR Spectral Analysis
The 13 C NMR spectrum provides a direct readout of the electronic push-and-pull on the furan framework. The baseline shifts for 5-bromofuran-2-carboxylic acid in DMSO- d6 are: C=O (158.71), C-2 (147.26), C-5 (127.19), C-3 (120.54), and C-4 (114.83) [1][3].
When synthesizing the theoretical shifts for 3,5-dibromofuran-2-carboxylic acid, we must apply the additive substituent effects of the second bromine at C-3. The ipso effect of bromine on a furan ring typically induces an upfield shift of approximately -13 to -15 ppm, while the ortho effect induces a downfield shift of +1 to +3 ppm.
Table 2: Predicted 13 C NMR Chemical Shifts (DMSO- d6 , 100 MHz)
| Carbon | Predicted Shift ( δ , ppm) | Causality / Assignment |
| C=O | 158.7 | Carbonyl carbon; heavily deshielded by oxygen's electronegativity and sp2 hybridization. |
| C-2 | 149.0 | Deshielded by the directly attached electron-withdrawing -COOH group and the ortho-bromine (-I effect). |
| C-5 | 128.6 | Ipso to bromine. Upfield shift driven by the heavy atom effect (spin-orbit coupling) of the Br atom. |
| C-4 | 116.1 | Ortho to two bromine atoms. Deshielded relative to the unsubstituted furan C-4 due to inductive withdrawal. |
| C-3 | 107.1 | Ipso to bromine. Experiences the most profound heavy atom shielding effect, pushing the resonance significantly upfield relative to C-2 and C-5. |
Experimental Protocol: High-Resolution NMR Acquisition
To achieve publication-quality spectra that accurately reflect the subtle electronic nuances of 3,5-dibromofuran-2-carboxylic acid, the acquisition workflow must be treated as a self-validating system. Poor shimming or miscalibrated pulses will artificially broaden the H-4 singlet or cause signal loss for the quaternary carbons.
Step-by-Step Methodology
Step 1: Sample Preparation
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Dissolve 15–20 mg of 3,5-dibromofuran-2-carboxylic acid in 0.6 mL of high-purity DMSO- d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Filter the solution through a glass wool plug or a 0.2 μ m PTFE syringe filter directly into a 5 mm NMR tube to remove paramagnetic particulate matter.
Step 2: Probe Tuning and Matching (Self-Validation)
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Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz).
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Causality Check: Perform automated or manual tuning and matching (atma) for both the 1 H and 13 C channels. This minimizes reflected RF power, ensuring maximum signal-to-noise (S/N) ratio—critical for detecting the quaternary C-2, C-3, and C-5 carbons.
Step 3: Locking and 3D Shimming
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Lock the spectrometer to the deuterium signal of DMSO- d6 .
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Self-Validation: Monitor the lock level. A fluctuating lock indicates thermal instability or a highly inhomogeneous magnetic field ( B0 ). Execute a gradient 3D shim map (e.g., TopShim) until the lock level stabilizes and the Z1/Z2 gradients are optimized.
Step 4: Pulse Calibration
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Determine the exact 90° pulse width ( P1 ) for the specific sample.
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Self-Validation: Array the pulse width from 5 μ s to 30 μ s. Find the 360° null point (where the signal crosses zero) and divide by 4 to establish the true 90° excitation pulse. This prevents signal attenuation during the 13 C acquisition.
Step 5: Acquisition Parameters
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1 H NMR: 16 scans (ns=16), relaxation delay ( d1 ) of 2.0 seconds, spectral width of 15 ppm.
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13 C NMR: 1024 to 2048 scans (ns=1024), relaxation delay ( d1 ) of 2.0 seconds, WALTZ-16 1 H decoupling. Ensure the spectral width covers 0 to 220 ppm to capture the carbonyl carbon.
Step-by-step self-validating NMR acquisition and processing workflow.
References
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Title: Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations Source: ACS Sustainable Chemistry & Engineering URL: [Link]
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Title: 5-Bromo-2-furanecarboxylic acid | C5H3BrO3 | CID 68511 Source: PubChem URL: [Link]
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Title: N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide Source: Preprints.org URL: [Link]

